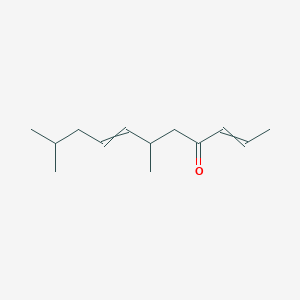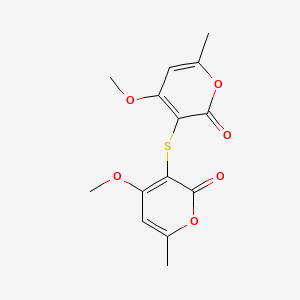
3,3'-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) is a chemical compound known for its unique structure and properties It consists of two 4-methoxy-6-methyl-2H-pyran-2-one units linked by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) typically involves the reaction of 4-methoxy-6-methyl-2H-pyran-2-one with a sulfur-containing reagent. One common method is the use of sulfur dichloride (SCl2) as the sulfur source. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic species, leading to the formation of complexes or adducts. The methoxy and methyl groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: A precursor and simpler analog of the compound.
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a methylene linker instead of a sulfur atom.
(E)-4-Methoxy-6-styryl-2H-pyran-2-one: A derivative with a styryl group.
Uniqueness
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) is unique due to the presence of the sulfur linker, which imparts distinct chemical and physical properties
Properties
CAS No. |
83432-15-9 |
|---|---|
Molecular Formula |
C14H14O6S |
Molecular Weight |
310.32 g/mol |
IUPAC Name |
4-methoxy-3-(4-methoxy-6-methyl-2-oxopyran-3-yl)sulfanyl-6-methylpyran-2-one |
InChI |
InChI=1S/C14H14O6S/c1-7-5-9(17-3)11(13(15)19-7)21-12-10(18-4)6-8(2)20-14(12)16/h5-6H,1-4H3 |
InChI Key |
WZPMVTLDXAZDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)SC2=C(C=C(OC2=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


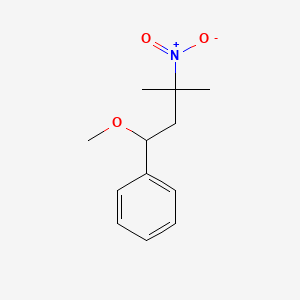
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)

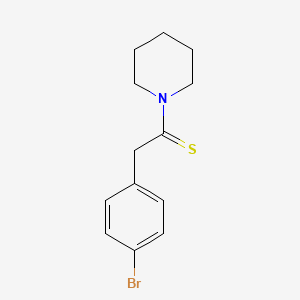

![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
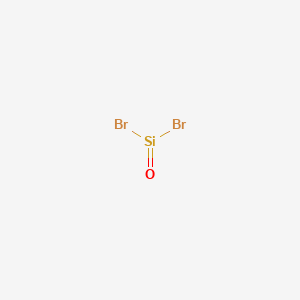
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

